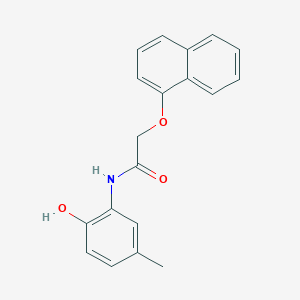
N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide, also known as HNPA or HNPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes. Specifically, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide can affect the expression of genes that are involved in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has also been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its specificity for HDAC inhibition. N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to selectively inhibit HDAC activity, which makes it a valuable tool for studying the role of HDACs in cellular processes. Additionally, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide. One direction is to further explore its potential as a treatment for Alzheimer's disease. Studies have shown promising results in animal models, and further research is needed to determine its potential in humans. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide and its potential as a tool for studying HDAC activity.
合成法
N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide can be synthesized using a specific method that involves the reaction of 2-hydroxy-5-methylphenylamine with 1-naphthol and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain the final product, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide-Na. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been studied for its potential application in various fields of scientific research. One of the primary applications of N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide is in the field of cancer research. Studies have shown that N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. Additionally, N-(2-hydroxy-5-methylphenyl)-2-(1-naphthyloxy)acetamide has been studied for its potential application in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-9-10-17(21)16(11-13)20-19(22)12-23-18-8-4-6-14-5-2-3-7-15(14)18/h2-11,21H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHIQZATIALGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-2-naphthalen-1-yloxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

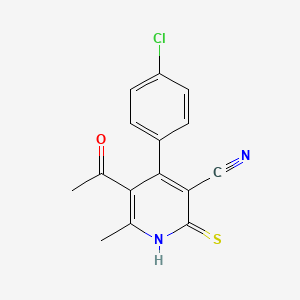
![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)

![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)
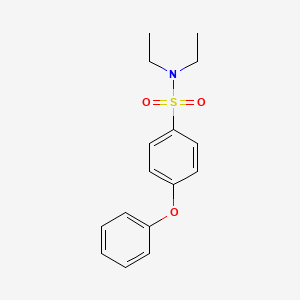

![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)

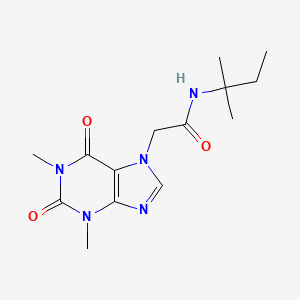
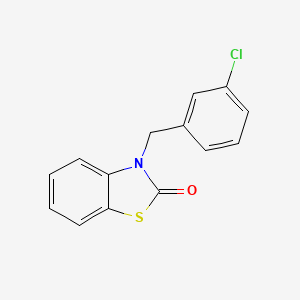

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
